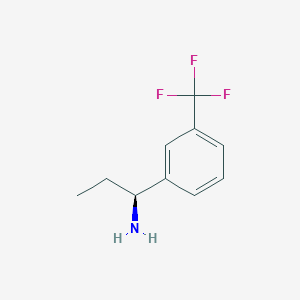
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol It is known for its unique structure, which includes a pyrazolidine ring fused with a phenyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-oxopyrrolidine-3-carboxylate: Similar structure but lacks the phenyl group, resulting in different chemical properties and biological activities.
Ethyl 2-oxo-3-piperidinecarboxylate: Contains a piperidine ring instead of a pyrazolidine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
7426-59-7 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)10-8-11(15)13-14(10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,15) |
Clave InChI |
STTAICPCDXTJTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(=O)NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)



![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)

